5-Bromo-6-methyl-2,3-dihydrobenzofuran-3-amine
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Overview
Description
5-Bromo-6-methyl-2,3-dihydrobenzofuran-3-amine: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 6th position, and an amine group at the 3rd position of the dihydrobenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-2,3-dihydrobenzofuran-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxyacetophenone and 6-methyl-2-hydroxyacetophenone.
Cyclization: The key step involves the cyclization of these starting materials to form the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-methyl-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups at the 5th position .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-6-methyl-2,3-dihydrobenzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes involved in key biological processes.
Modulating Receptors: The compound may interact with receptors on the cell surface, affecting signal transduction pathways.
Interfering with DNA/RNA: It may bind to nucleic acids, disrupting the replication and transcription processes.
Comparison with Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran: This compound lacks the methyl and amine groups present in 5-Bromo-6-methyl-2,3-dihydrobenzofuran-3-amine.
6-Methyl-2,3-dihydrobenzofuran: This compound lacks the bromine and amine groups.
2,3-Dihydrobenzofuran: The parent compound without any substituents.
Uniqueness: this compound is unique due to the specific combination of substituents on the benzofuran ring. The presence of bromine, methyl, and amine groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10BrNO |
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Molecular Weight |
228.09 g/mol |
IUPAC Name |
5-bromo-6-methyl-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H10BrNO/c1-5-2-9-6(3-7(5)10)8(11)4-12-9/h2-3,8H,4,11H2,1H3 |
InChI Key |
PHWZGABXBPFOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(CO2)N |
Origin of Product |
United States |
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